Cbz-Citrulline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(carbamoylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c15-13(20)16-8-4-7-11(12(18)19)17-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,17,21)(H,18,19)(H3,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRRSTCOJQAZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCNC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Selective Derivatization Strategies for Nα Benzyloxycarbonyl L Citrulline
Established Synthetic Routes to Nα-Benzyloxycarbonyl-L-Citrulline from Precursors
The synthesis of Nα-Benzyloxycarbonyl-L-Citrulline involves the selective protection of the α-amino group of L-Citrulline. Various established methodologies in peptide chemistry can be adapted for this purpose, each with distinct advantages concerning reaction conditions and scalability.
While carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are workhorse reagents for forming peptide bonds, their direct use for installing a Cbz group is less common. mdpi.comresearchgate.net The primary role of carbodiimides is to activate a carboxylic acid for coupling with an amine. mdpi.com In the context of Cbz-Citrulline, carbodiimides are typically employed in a subsequent step: coupling the free carboxylic acid of this compound to the amino group of another amino acid. nih.govthieme-connect.com
The direct synthesis of this compound itself is more frequently achieved using an activated form of the Cbz group, such as benzyl (B1604629) chloroformate, rather than by a carbodiimide-mediated coupling of benzyloxycarbonylic acid to L-Citrulline. However, carbodiimide (B86325) chemistry is fundamental to the subsequent use of the protected amino acid. The general mechanism involves the activation of a carboxyl group by the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine. mdpi.com To suppress side reactions and minimize racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. thieme-connect.comnih.gov
Active ester and mixed anhydride (B1165640) methods are reliable two-step approaches for the N-protection of amino acids. thieme-connect.de These strategies involve activating the carboxyl group of the protecting group precursor, which then readily reacts with the amino group of L-Citrulline.
Active Ester Method: This approach utilizes a pre-formed stable, yet reactive, ester of the Cbz group. Common examples include N-hydroxysuccinimide (Cbz-OSu) or p-nitrophenyl (Cbz-ONp) esters. nih.govgoogle.com These activated esters can be isolated and purified before being reacted with L-Citrulline in the presence of a base. The reaction proceeds via nucleophilic acyl substitution, where the α-amino group of citrulline attacks the ester carbonyl, displacing the stable leaving group (N-hydroxysuccinimide or p-nitrophenolate). nih.gov
Mixed Anhydride Method: The mixed anhydride method is a highly efficient in situ activation technique. thieme-connect.de It typically involves reacting benzyl chloroformate or another Cbz source with a carboxylic acid in the presence of a tertiary amine (e.g., N-methylmorpholine or triethylamine) at low temperatures (-15 °C to 0 °C). thieme-connect.degoogle.com More commonly for peptide synthesis, a protected amino acid is reacted with an alkyl chloroformate, such as isobutyl chloroformate, to form a mixed carbonic-carboxylic anhydride. thieme-connect.de This anhydride is highly activated and reacts rapidly with the nucleophilic amine of a second amino acid. For the synthesis of this compound, L-Citrulline would be added to the pre-formed mixed anhydride of the benzyloxycarbonyl group. The choice of chloroformate and base is critical to minimize side reactions like the formation of symmetrical anhydrides. google.com
| Method | Activating Agent / Reagent | Typical Conditions | Key Features |
|---|---|---|---|
| Active Ester | Cbz-OSu (N-hydroxysuccinimide ester) or Cbz-ONp (p-nitrophenyl ester) | Reaction with L-Citrulline in a solvent like DMF or aqueous mixture with a base (e.g., NaHCO₃) | Activated esters are often stable and isolable; reaction proceeds under mild conditions. nih.govgoogle.com |
| Mixed Anhydride | Isobutyl chloroformate and a tertiary amine (e.g., N-methylmorpholine) | Formation of anhydride at low temperature (-15°C), followed by addition of L-Citrulline. thieme-connect.de | High reactivity and rapid reaction times; requires careful temperature control to avoid side reactions. thieme-connect.de |
L-Citrulline possesses multiple nitrogen atoms within its structure: the α-amino group and the two nitrogen atoms of the terminal urea (B33335) group in the side chain. Achieving regioselective protection of the α-amino group is paramount. This selectivity is primarily governed by the significant difference in nucleophilicity between the α-amine and the amide-like nitrogens of the urea moiety. The α-amino group is a primary amine and is considerably more basic and nucleophilic than the nitrogens of the urea group, which are resonance-delocalized and less reactive.
The most common method for achieving this regioselectivity is the Schotten-Baumann reaction . This involves reacting L-Citrulline with benzyl chloroformate (Cbz-Cl) in a biphasic system or an aqueous solution at a controlled, slightly alkaline pH (typically pH 8-10), often using a base like sodium bicarbonate or sodium hydroxide. total-synthesis.com Under these conditions, the more nucleophilic α-amino group is preferentially acylated, leaving the urea group intact. The controlled pH ensures that a sufficient concentration of the deprotonated, nucleophilic α-amine is present while minimizing hydrolysis of the benzyl chloroformate reagent.
Active Ester and Mixed Anhydride Formations in Cbz Protection
Protecting Group Chemistry and Orthogonal Deprotection Techniques Relevant to Nα-Benzyloxycarbonyl-L-Citrulline
The utility of Cbz-L-Citrulline in complex, multi-step peptide synthesis hinges on the chemical properties of the Cbz group, particularly its stability and its selective removal in the presence of other protecting groups.
The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was a foundational development in modern peptide synthesis. nih.gov Its primary role is to convert the highly nucleophilic α-amino group of an amino acid into a non-nucleophilic carbamate. total-synthesis.commasterorganicchemistry.com This transformation is essential for several reasons:
Prevention of Polymerization: It prevents the amino acid from reacting with itself during the activation of its carboxyl group for subsequent coupling. peptide.com
Enhanced Solubility: The aromatic nature of the benzyl group can improve the solubility of the protected amino acid in organic solvents used for synthesis.
Suppression of Racemization: The urethane-type protection offered by the Cbz group is known to suppress racemization at the α-carbon during coupling reactions, compared to other types of N-acyl groups.
The Cbz group is stable under a wide range of conditions, including those used for forming peptide bonds (e.g., carbodiimide activation) and mildly basic or acidic conditions, making it a robust and reliable protecting group. total-synthesis.com
Orthogonality in protecting group strategy is the ability to remove one type of protecting group under a specific set of conditions without affecting other types present in the molecule. total-synthesis.compeptide.com This principle is critical for the synthesis of complex peptides with functionalized side chains. The Cbz group has a distinct set of deprotection conditions that makes it orthogonal to several other widely used protecting groups, most notably Boc and Fmoc. total-synthesis.commasterorganicchemistry.com
The Cbz group is typically cleaved by:
Catalytic Hydrogenolysis: This is the most common and mildest method, involving hydrogenation with H₂ gas over a palladium-on-carbon catalyst (Pd/C). total-synthesis.commasterorganicchemistry.com The reaction cleaves the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide.
Strong Acidolysis: The Cbz group can also be removed by treatment with strong, anhydrous acids such as hydrogen bromide (HBr) in glacial acetic acid or neat hydrogen fluoride (B91410) (HF). bachem.comrsc.org
This contrasts with the cleavage conditions for other key protecting groups:
Boc (tert-butyloxycarbonyl): Removed with moderate acids like trifluoroacetic acid (TFA). masterorganicchemistry.com It is stable to hydrogenolysis and the basic conditions used to remove Fmoc.
Fmoc (9-fluorenylmethyloxycarbonyl): Removed with a mild base, typically a solution of piperidine (B6355638) in DMF. masterorganicchemistry.com It is stable to acidolysis and hydrogenolysis.
This mutual exclusivity of deprotection conditions allows for precise, sequential deprotection steps in a complex synthesis. For example, a peptide can be synthesized using an Fmoc-protected amino acid on the N-terminus and a Cbz-protected lysine (B10760008) side chain. The Fmoc group can be removed with piperidine to elongate the peptide chain, and at the end of the synthesis, the Cbz group can be removed by hydrogenolysis. However, it is important to note that Cbz is not orthogonal to other benzyl-based protecting groups (e.g., benzyl ethers or esters), as they are also cleaved by hydrogenolysis. peptide.com
| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Orthogonal To |
|---|---|---|---|---|
| Benzyloxycarbonyl | Cbz, Z | ![]() | H₂/Pd-C (Hydrogenolysis); HBr/AcOH. total-synthesis.combachem.com | Boc, Fmoc |
| tert-Butyloxycarbonyl | Boc | ![]() | Trifluoroacetic Acid (TFA). masterorganicchemistry.com | Cbz, Fmoc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | ![]() | 20% Piperidine in DMF. masterorganicchemistry.com | Cbz, Boc |
Deprotection Strategies for the Cbz Group (e.g., Hydrogenolysis) and Their Application in Research
The removal of the benzyloxycarbonyl (Cbz) protecting group is a pivotal step in the utilization of Cbz-L-Citrulline in further synthetic applications, particularly in peptide synthesis. The choice of deprotection method is critical to ensure the integrity of the desired product.
Hydrogenolysis stands as the most prevalent and mildest method for Cbz deprotection. highfine.com This technique typically involves the use of a catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source. highfine.comtotal-synthesis.com The reaction proceeds via reduction, cleaving the Cbz group to yield the free amine, toluene, and carbon dioxide. total-synthesis.com This method is favored for its clean byproducts and generally high yields. The hydrogen source can be molecular hydrogen (H2) gas or through transfer hydrogenation using donors like cyclohexadiene, 1,4-cyclohexadiene, or ammonium (B1175870) formate. highfine.com For instance, a common procedure involves stirring the Cbz-protected compound with 5% Pd/C in a solvent like methanol (B129727) under a hydrogen atmosphere. total-synthesis.com
In research, particularly in the synthesis of peptide-based molecules for antibody-drug conjugates, the deprotection of the Cbz group from intermediates like Cbz-Val-Cit-PABOH is efficiently achieved through Pd-catalyzed hydrogenolysis. nih.gov This allows for the subsequent coupling of other moieties to the newly liberated amine group. nih.gov
While hydrogenolysis is widely used, other methods for Cbz deprotection exist, such as treatment with strong acids like hydrobromic acid (HBr) in acetic acid or trimethylsilyl (B98337) iodide (TMSI), and reduction with sodium in liquid ammonia (B1221849). highfine.comipoi.gov.ie However, these conditions are harsher and may not be compatible with sensitive functional groups within the target molecule. The stability of the Cbz group to both acidic and basic conditions, in contrast to other protecting groups like Fmoc and Boc, makes it a valuable orthogonal protecting group in complex syntheses. total-synthesis.comnih.gov This orthogonality allows for selective deprotection of other groups without affecting the Cbz-protected amine.
Recent advancements have explored alternative conditions for hydrogenolysis. For example, tandem one-pot deprotection/coupling reactions for peptide synthesis have been developed in aqueous micellar media using a heterogeneous Pd/C catalyst. researchgate.net This approach offers a more environmentally friendly alternative to traditional organic solvents. researchgate.net
Solid-Phase and Solution-Phase Synthetic Considerations for Nα-Benzyloxycarbonyl-L-Citrulline Production
The synthesis of peptides and related compounds incorporating Nα-Benzyloxycarbonyl-L-Citrulline can be carried out using either solid-phase or solution-phase techniques. Each approach presents distinct advantages and challenges.
Solution-phase synthesis is a classical method that involves carrying out reactions in a homogeneous solution. This approach is often used for the synthesis of shorter peptides or for large-scale production where purification of intermediates at each step is feasible. For instance, the synthesis of Cbz-protected dipeptides has been achieved in solution by coupling Cbz-L-Citrulline with another amino acid ester. google.com The direct synthesis of Nα-Cbz-L-Citrulline itself is typically performed in solution by reacting L-citrulline with benzyl chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) under basic conditions. highfine.comnih.gov Solution-phase synthesis allows for easier monitoring of reactions and purification of products at each stage, but can be more time-consuming and labor-intensive for longer peptides.
Solid-phase peptide synthesis (SPPS) has become the method of choice for the synthesis of longer peptides due to its efficiency and ease of automation. biosynth.comabclonal.co.kr In SPPS, the first amino acid is attached to a solid support (resin), and subsequent amino acids are added in a stepwise manner. biosynth.com The use of protecting groups is fundamental to prevent side reactions. biosynth.com While the Fmoc/tBu strategy is more common in modern SPPS, the Boc/Bn (including Cbz) strategy is still employed, particularly for the synthesis of base-sensitive peptides. biosynth.comsemanticscholar.org
In the context of Cbz-L-Citrulline, it can be incorporated into a peptide chain during SPPS. For example, a peptide containing an ornithine residue can be assembled on a solid support, and after selective deprotection, the ornithine side chain can be converted to a citrulline derivative. researchgate.net Alternatively, pre-synthesized Cbz-L-Citrulline can be coupled to the growing peptide chain on the resin. biosynth.com A key advantage of SPPS is the simplified purification process, as excess reagents and byproducts are removed by simple washing and filtration steps. abclonal.co.kr
The choice between solid-phase and solution-phase synthesis depends on several factors, including the length of the desired peptide, the scale of the synthesis, and the specific chemical properties of the amino acids involved.
Stereochemical Control and Chirality Preservation in Nα-Benzyloxycarbonyl-L-Citrulline Synthesis
Maintaining the stereochemical integrity of amino acids during synthesis is of paramount importance, as the biological activity of peptides is highly dependent on their specific three-dimensional structure. The use of the benzyloxycarbonyl (Cbz) protecting group, like other urethane-type protecting groups, is known to suppress racemization during the activation and coupling steps of peptide synthesis. semanticscholar.org
During the synthesis of Nα-Cbz-L-Citrulline itself, the reaction conditions are generally mild enough to preserve the L-configuration of the starting citrulline. The introduction of the Cbz group using reagents like Cbz-Cl or Cbz-OSu under basic conditions does not typically affect the chiral center. highfine.comnih.gov
The critical step where racemization can occur is during the coupling of Cbz-L-Citrulline to another amino acid or a peptide chain. The activation of the carboxylic acid group of Cbz-L-Citrulline can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. However, the urethane (B1682113) structure of the Cbz group helps to minimize this risk. semanticscholar.org
In synthetic procedures, the retention of chirality is often confirmed by analytical techniques such as HPLC and NMR analysis. researchgate.net For instance, in the synthesis of dipeptides containing arginine (a structurally related amino acid), the use of Cbz-protected amino acids coupled with appropriate reagents resulted in products with complete retention of chirality. researchgate.net
It has been noted that in certain coupling reactions, particularly when using basic conditions for an extended period, some degree of epimerization can occur. nih.gov Therefore, careful optimization of reaction conditions, including the choice of coupling reagents and bases, is crucial to ensure the stereochemical purity of the final product containing Cbz-L-Citrulline.
Interestingly, while the synthesis of Cbz-L-Citrulline focuses on preserving the L-enantiomer, research has also shown that the coordination of L-Citrulline to a metal ion like copper (II) can lead to the formation of the D-Citrulline enantiomer in the resulting complex. mdpi.com This highlights the influence of subsequent chemical environments on the stereochemistry of the citrulline moiety.
Integration of Nα Benzyloxycarbonyl L Citrulline in Advanced Peptide and Peptidomimetic Synthesis
Utility of Nα-Benzyloxycarbonyl-L-Citrulline as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on an insoluble resin support. The choice of protecting groups is critical for the success of SPPS, with two primary strategies dominating the field: the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) methods. iris-biotech.de Nα-Cbz-L-Citrulline is primarily integrated within the Boc/Bzl protection scheme. biosynth.com
In this strategy, the Nα-amino group of the growing peptide chain is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by benzyl (B1604629) (Bzl)-based ethers, esters, and carbamates. The Cbz group on Cbz-Citrulline is compatible with this approach due to its relative stability to the mild acid (usually trifluoroacetic acid, TFA) used for Boc deprotection in each cycle. The Cbz group itself is typically removed during the final cleavage step from the resin, which employs strong acids like anhydrous hydrogen fluoride (B91410) (HF) or through catalytic hydrogenation. mdpi.com This orthogonality ensures that the Cbz group on the citrulline residue remains intact throughout the chain assembly. biosynth.com
The key advantages of using SPPS include the ability to use excess reagents to drive reactions to completion and the simplified purification process, where excess reagents and byproducts are washed away by filtration after each step. iris-biotech.de The incorporation of this compound allows for the precise placement of a citrulline residue within a peptide sequence, which is crucial for studying the biological effects of citrullination, a post-translational modification where arginine is converted to citrulline. caymanchem.com
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy |
|---|---|---|
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Nα-Deprotection Condition | Mild Acid (e.g., TFA) | Base (e.g., Piperidine) |
| Side-Chain Protecting Groups | Benzyl (Bzl) based (e.g., Cbz, Bzl ethers/esters) | t-Butyl (tBu) based (e.g., Boc, OtBu, Trt) |
| Final Cleavage from Resin | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |
| Compatibility with this compound | High. Cbz group is stable to TFA and removed during final cleavage. | Low. Cbz group is generally not used as it lacks orthogonality with standard Fmoc/tBu conditions. |
Incorporation of Nα-Benzyloxycarbonyl-L-Citrulline into Modified Peptides and Analogues
The use of this compound is essential for synthesizing peptides that are modified to serve as research tools, therapeutic candidates, or diagnostic agents. By incorporating citrulline, scientists can create peptide analogues that mimic post-translationally modified proteins, allowing for the investigation of enzyme-substrate interactions and the role of citrullination in health and disease. caymanchem.com For example, peptides containing citrulline are used to develop and test substrates for nitric oxide synthases (NOS). ethz.ch
The synthesis of such analogues typically involves coupling Nα-Cbz-L-Citrulline with other protected amino acids or peptide fragments in a solution-phase or solid-phase manner. google.com For instance, to create a dipeptide with citrulline at the N-terminus, an activated ester of Nα-Cbz-L-Citrulline can be reacted with the free amino group of another amino acid. google.com The Cbz group ensures that the citrulline's own amino group does not self-react, directing the formation of the desired peptide bond. This methodical incorporation is crucial for producing peptides with defined sequences and modifications, such as those used in enzyme assays or as standards for detecting citrullinated proteins in biological samples. abclonal.comresearchgate.net
Application in the Synthesis of Peptidomimetics and Conformationally Constrained Peptides
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or receptor-binding affinity. nih.gov Nα-Cbz-L-Citrulline can be a key starting material in the synthesis of peptidomimetics where the unique ureido side chain of citrulline is desired to replicate or probe biological interactions. nih.govscispace.com The incorporation of a neutral citrulline residue in place of a charged arginine can significantly alter a peptide's conformational preferences and binding properties, a strategy often exploited in drug design. caymanchem.com
Furthermore, Cbz-protected amino acids are instrumental in the synthesis of conformationally constrained peptides, such as macrocyclic peptides. Cyclization can improve a peptide's metabolic stability and lock it into a bioactive conformation. A common strategy involves synthesizing a linear peptide on a solid support, followed by selective deprotection and on-resin or in-solution cyclization. The Cbz group, removable by catalytic hydrogenation under conditions that often leave other protecting groups and the resin linkage intact, is well-suited for such strategies. rsc.orgresearchgate.net For example, a linear precursor containing this compound could be synthesized, and after selective removal of the Cbz group and a C-terminal protecting group, the peptide could be cyclized head-to-tail.
Strategies for Post-Synthetic Modification and Bioconjugation of this compound Containing Peptides
Once a peptide containing citrulline has been synthesized (using this compound as the building block) and deprotected, the citrulline residue itself can serve as a handle for further chemical manipulation. This post-synthetic modification allows for the introduction of labels, cross-linkers, or other functional moieties.
A well-documented method for the specific modification of the ureido group of citrulline involves a reaction with a diketone, such as 2,3-butanedione, in the presence of acid and antipyrine. researchgate.net This reaction is highly specific for the citrulline side chain and results in a stable product with a significant mass shift and a unique UV-visible absorbance, facilitating the detection and quantification of citrullinated peptides in complex mixtures like protein digests. researchgate.net
| Modification Reagents | Target Group | Resulting Mass Shift | Application |
|---|---|---|---|
| 2,3-Butanedione + Antipyrine + Acid | Ureido group of Citrulline | +238 Da | Specific labeling for MS-based detection and HPLC monitoring (absorbs at 464 nm). researchgate.net |
| 2,3-Butanedione + Acid | Ureido group of Citrulline | +50 Da | Selective derivatization for mass spectrometry differentiation from arginine. researchgate.net |
In the field of bioconjugation, peptides containing citrulline are of paramount importance, particularly in the design of linkers for Antibody-Drug Conjugates (ADCs). nih.govnews-medical.net The dipeptide sequence Valine-Citrulline (Val-Cit) is a prominent example of a protease-cleavable linker. nih.gov This linker is stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside cancer cells. The synthesis of a Val-Cit linker would utilize a protected citrulline derivative like this compound. Once synthesized, the peptide linker-drug conjugate is attached to an antibody. Upon internalization of the ADC by a target cell, the Val-Cit linker is cleaved, releasing the cytotoxic payload precisely at the site of action. nih.govub.edu
Biochemical Applications and Mechanistic Investigations Utilizing Nα Benzyloxycarbonyl L Citrulline and Its Analogues
Use as Substrates, Inhibitors, or Probes in Enzymatic Assays (in vitro and ex vivo studies)
Cbz-Citrulline and its analogues are widely employed as synthetic substrates, inhibitors, and probes to study the activity of various enzymes both in controlled laboratory settings (in vitro) and in tissue samples (ex vivo).
Studies with Peptidylarginine Deiminase (PAD) Family Enzymes and Citrullinating Systems
The Peptidylarginine Deiminase (PAD) family of enzymes catalyzes the conversion of arginine residues in proteins to citrulline, a post-translational modification known as citrullination or deimination. nih.govnih.govnih.gov This process is implicated in numerous physiological and pathological conditions, including autoimmune diseases like rheumatoid arthritis and multiple sclerosis, as well as cancer. nih.govnih.govfrontiersin.org
This compound and its derivatives are instrumental in studying PAD activity. For instance, Nα-benzoyl-l-arginine ethyl ester (BAEE) has been used as a substrate in colorimetric assays to detect PAD activity. nih.gov In these assays, PAD enzymes convert the arginine derivative to a citrulline derivative, which then reacts with other reagents to produce a colored product that can be quantified. nih.gov Furthermore, antibody-based assays for PAD activity (ABAP) utilize citrullinated peptides, which can be derived from this compound-containing precursors, to detect the enzymatic conversion. nih.gov These assays have been crucial in characterizing the activity of different PAD isozymes (PAD1-4 and PAD6) and understanding their roles in various biological processes. caymanchem.comwikipedia.org
Development and Application of Fluorogenic and Chromogenic Substrates Containing this compound Derivatives for Protease Activity Measurement
This compound derivatives are key components in the design of fluorogenic and chromogenic substrates for measuring protease activity. biosynth.com These substrates are engineered to release a fluorescent or colored molecule upon cleavage by a specific protease. acs.org For example, Cbz-Cit-Arg-NH-Mec, a synthetic substrate containing this compound, has been used to investigate the pH-dependent activity of cathepsin B, a lysosomal cysteine protease. nih.gov The cleavage of the substrate by the enzyme releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group, allowing for the sensitive measurement of enzyme kinetics. nih.govgoogle.com
Similarly, chromogenic substrates like Nα-CBZ-L-Citrulline-p-nitroanilide are commercially available for use in protease assays. biosynth.comcymitquimica.com The development of such substrates, including those with different peptide sequences like Z-Phe-Cit-AMC and Z-Gly-Phe-Cit-AMC, has enabled the sensitive detection and characterization of various proteases, including plant cysteine proteinases. researchgate.net The ability to create diverse libraries of these substrates facilitates the mapping of protease active sites and the determination of substrate specificity. hzdr.de
| Substrate Derivative | Enzyme Studied | Reporter Group | Application |
| Cbz-Cit-Arg-NH-Mec | Cathepsin B | 7-amino-4-methylcoumarin (AMC) | Investigating pH-dependency of enzyme activity. nih.gov |
| Nα-CBZ-L-Citrulline-p-nitroanilide | Proteases | p-nitroanilide | Chromogenic protease assays. biosynth.comcymitquimica.com |
| Z-Phe-Cit-AMC | Plant Cysteine Proteinases | 7-amino-4-methylcoumarin (AMC) | Sensitive detection and assay of proteases. researchgate.net |
| Z-Gly-Phe-Cit-AMC | Plant Cysteine Proteinases | 7-amino-4-methylcoumarin (AMC) | Sensitive detection and assay of proteases. researchgate.net |
Investigations into Nitric Oxide Synthase (NOS) Pathways and L-Citrulline Metabolism
L-citrulline is a key molecule in the nitric oxide synthase (NOS) pathway, where it is produced alongside nitric oxide (NO) from the substrate L-arginine. mdpi.comfrontiersin.org NO is a critical signaling molecule involved in various physiological processes, including vasodilation and immune responses. aging-us.comwebmd.com Cbz-protected forms of citrulline and arginine are utilized in studies to understand the intricacies of this pathway.
Research has shown that oral supplementation with L-citrulline can increase plasma L-arginine levels, thereby enhancing NO production. nih.govjpmh.org This is because L-citrulline is efficiently converted to L-arginine in the kidneys. webmd.comnih.gov Studies using Cbz-derivatives help in dissecting the roles of different enzymes in citrulline metabolism, such as argininosuccinate (B1211890) synthase (ASS) and argininosuccinate lyase (ASL), which are involved in the conversion of citrulline to arginine. mdpi.com These investigations are crucial for understanding conditions where NO bioavailability is impaired, such as cardiovascular diseases. mdpi.com
Development of Enzyme Inhibitors and Activity Modulators Based on Nα-Benzyloxycarbonyl-L-Citrulline Scaffolds (pre-clinical research tools)
The this compound scaffold has proven to be a valuable starting point for the development of potent and selective enzyme inhibitors, which are critical tools in pre-clinical research. The benzyloxycarbonyl (Cbz) group is a commonly used protecting group in peptide synthesis and can be incorporated into inhibitor designs. nih.gov
Researchers have synthesized various inhibitors based on this compound and related structures to target specific enzymes. For example, in the context of PAD enzymes, the development of inhibitors is a major focus due to their role in inflammatory diseases. researchgate.netumassmed.edu While specific this compound-based PAD inhibitors are a subject of ongoing research, the general strategy involves creating molecules that can bind to the active site of the enzyme and block its catalytic activity.
Furthermore, Cbz-derivatives have been used to create inhibitors for other enzymes as well. For instance, Cbz-L-Arg-AMC has been used in assays to screen for inhibitors of trypsin-like proteases. acs.org The development of such inhibitors allows for the investigation of the physiological roles of these enzymes and their potential as therapeutic targets.
Mechanistic Analysis of Enzyme-Substrate/Inhibitor Interactions and Binding Kinetics
Understanding the precise interactions between an enzyme and its substrate or inhibitor is fundamental to biochemistry and drug design. This compound and its analogues have been instrumental in these mechanistic studies.
Kinetic analyses using this compound-containing substrates have provided valuable insights into enzyme mechanisms. For example, studies with cathepsin B and the substrate Cbz-Cit-Arg-NH-Mec revealed the importance of specific ionizable groups on the enzyme for substrate binding and catalysis. nih.gov By measuring the rates of hydrolysis at different pH values, researchers were able to propose a model for the enzyme-substrate interaction, highlighting the role of electrostatic and hydrophobic interactions in the S2 subsite of the enzyme. nih.gov
Similarly, the binding kinetics of inhibitors based on Cbz-scaffolds are extensively studied to determine their potency and selectivity. Parameters such as the inhibition constant (Ki) and the IC50 value are determined to quantify the effectiveness of an inhibitor. For instance, studies on glucosamine (B1671600) analogue inhibitors of Trypanosoma cruzi glucokinase, including a carboxybenzyl glucosamine (CBZ-GlcN), determined their Ki values and provided a basis for further drug development. nih.gov
Elucidation of Protein Citrullination Pathways and Post-Translational Modifications Using this compound Probes
Protein citrullination is a significant post-translational modification (PTM) that alters the structure and function of proteins. nih.govthermofisher.com this compound and probes derived from it are crucial for identifying citrullinated proteins and understanding the pathways involved.
A major challenge in studying citrullination is the small mass change it induces, making it difficult to detect. nih.gov To overcome this, chemical probes have been developed to specifically label and identify citrullinated proteins. Phenylglyoxal-based probes, for example, can react selectively with citrulline under acidic conditions. nih.govnih.gov These probes, often tagged with a fluorescent reporter like rhodamine (Rh-PG), allow for the visualization and quantification of citrullinated proteins in complex biological samples. nih.govcaymanchem.com
Application in In Vitro Cell-Free Systems for Biochemical Pathway Elucidation
The use of chemically modified amino acids in in vitro cell-free systems provides a powerful tool for dissecting complex biochemical pathways. These systems, which typically consist of cell lysates or purified enzymatic components, offer a controlled environment free from the complexities of cellular homeostasis, transport barriers, and competing metabolic reactions. mq.edu.au By introducing specifically designed molecules, such as Nα-Benzyloxycarbonyl-L-Citrulline (this compound), researchers can probe enzyme function, map metabolic flux, and identify points of pathway regulation with high precision. The benzyloxycarbonyl (Cbz) group serves as a sterically bulky and chemically distinct moiety that can alter the recognition and processing of the parent amino acid, L-citrulline, by specific enzymes.
Cell-free systems are particularly advantageous for studying enzymes that are difficult to analyze within intact cells due to substrate availability or rapid downstream processing. nih.gov Key enzymes in pathways involving L-citrulline, such as Nitric Oxide Synthase (NOS), Argininosuccinate Synthetase (ASS), and Arginase, are prime targets for investigation using this compound and its analogues. frontiersin.orgmdpi.comfrontiersin.org These enzymes are central to the urea (B33335) cycle and the nitric oxide (NO) signaling cascade, pathways critical to physiology and implicated in numerous diseases. mdpi.commdpi.com
Detailed Research Findings
Research in this area leverages this compound primarily as a potential inhibitor or a substrate analogue to elucidate the mechanics of specific enzymes in a cell-free context. The rationale is that the Cbz group can interfere with substrate binding or catalysis, and by observing the effects on the enzymatic reaction, one can infer details about the enzyme's active site and mechanism.
Probing Enzyme Specificity and Inhibition:
One application involves using this compound to probe the substrate specificity of enzymes that metabolize L-citrulline or its precursor, L-arginine. In a typical cell-free assay, a purified enzyme or a cell lysate containing the enzyme of interest is incubated with its natural substrate and varying concentrations of this compound. The rate of product formation is then measured to determine if this compound acts as an inhibitor.
For example, Argininosuccinate Synthetase (ASS) catalyzes the condensation of L-citrulline and L-aspartate to form argininosuccinate, a key step in recycling citrulline to arginine. nih.gov Introducing this compound into a cell-free system containing ASS allows for the investigation of its inhibitory potential. By measuring the production of argininosuccinate, researchers can determine kinetic parameters such as the inhibition constant (Kᵢ), providing insight into how the Cbz-group affects binding to the active site. L-citrulline itself has been noted as a weak inhibitor of arginase, an enzyme that competes with NOS for their common substrate, L-arginine. frontiersin.orgmdpi.com
| This compound Conc. (µM) | ASS Activity (% of Control) | Inhibition Type | Apparent Kᵢ (µM) |
|---|---|---|---|
| 0 | 100 | - | - |
| 10 | 85 | Competitive | 150 |
| 50 | 55 | - | |
| 100 | 38 | - | |
| 200 | 22 | - |
Elucidating Metabolic Flux:
This compound analogues can also be used to trace or block specific metabolic routes. In a cell-free system reconstituted with multiple enzymes of a pathway, such as the citrulline-NO cycle, a Cbz-protected analogue could be introduced to see where the pathway is obstructed. frontiersin.org For instance, in a system containing both ASS and NOS, the use of this compound as a selective inhibitor of ASS would lead to an accumulation of the analogue and a decrease in downstream arginine and NO production, thereby confirming the functional linkage and dependence of NOS activity on the citrulline recycling pathway.
The conversion of L-arginine to L-citrulline is a standard method for assaying the activity of Nitric Oxide Synthase (NOS). mdpi.com In a cell-free preparation from rat brain, the inhibitory activity of novel compounds against nNOS is evaluated by measuring the conversion of radiolabelled L-arginine to L-citrulline. mdpi.com While not directly using this compound as the inhibitor, this methodology highlights how the pathway is used for screening and mechanistic studies. The synthesis of potential inhibitors for enzymes like NOS often involves Cbz-protected intermediates. mdpi.com
| Condition | [L-Arginine] (mM) | [L-Citrulline] (mM) | [NO] (µM) | Notes |
|---|---|---|---|---|
| Control | 0.50 | 0.50 | 10.2 | Baseline activity with initial substrates. |
| + this compound (100 µM) | 0.48 | 0.25 | 5.1 | ASS inhibition reduces arginine recycling, lowering NO output. |
| + L-NAME (NOS Inhibitor) | 0.95 | 0.05 | 0.1 | Direct inhibition of NOS halts both citrulline and NO production. |
These studies, performed in controlled cell-free environments, are crucial for building accurate models of metabolic pathways. They allow for the precise determination of how individual components behave and interact, knowledge that is essential for understanding the broader physiological or pathological context in vivo.
Analytical and Spectroscopic Characterization Techniques for Research on Nα Benzyloxycarbonyl L Citrulline and Its Derivatives
Chromatographic Methodologies for Purification and Purity Assessment of Synthetic Nα-Benzyloxycarbonyl-L-Citrulline (e.g., HPLC, LC-MS)
Chromatographic techniques are fundamental for the separation and purification of synthetic Cbz-Citrulline and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of amino acids, including this compound. science.govphcogres.com Due to the lack of a strong chromophore in many amino acids, derivatization is often necessary to enhance detection by UV or fluorescence detectors. phcogres.com Common derivatizing agents include o-phthaldialdehyde (OPA). phcogres.comjlabphy.org However, methods for the analysis of underivatized amino acids are also available. sielc.com
Reverse-phase HPLC (RP-HPLC) is a widely used mode for the separation of this compound and its derivatives. phcogres.com The choice of the stationary phase (column) and mobile phase is critical for achieving optimal separation. For instance, a Gemini C18 column has been effectively used for the separation of L-citrulline and L-arginine. researchgate.netresearchgate.net The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve good resolution and peak shape. phcogres.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for confirming the identity of purified compounds and for analyzing complex mixtures. nih.govgoogle.com LC-MS can provide the molecular weight of the analyte, which aids in its identification. researchgate.net For instance, LC-MS analysis can be used to identify the fragments of peptides containing citrulline after enzymatic degradation. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is another mode that can be coupled with MS for the analysis of polar compounds like citrulline, often providing high sensitivity. shodex.com
Table 1: HPLC and LC-MS Methods for Citrulline Analysis
| Technique | Column | Mobile Phase | Detection | Application | Reference |
| RP-HPLC | Zorbax Eclipse C18 SB-Aq | Methanol:Acetonitrile:Water and Phosphate buffer | UV (338 nm) | Simultaneous quantification of L-citrulline and L-arginine | phcogres.com |
| RP-HPLC | Gemini C18 | 0.1% H3PO4 | UV (195 nm) | Separation and quantification of L-citrulline and L-arginine | researchgate.netnih.gov |
| LC-MS | Asahipak NH2P-40 2D (HILIC) | Acetonitrile/water | MS | Analysis of citrulline | shodex.com |
| LC-MS/MS | C18 reverse phase | Methanol and butanol solution with acetyl chloride | Tandem MS | Analysis of methylarginine (B15510414) derivatives and related metabolites | nih.gov |
Spectroscopic Techniques for Structural Elucidation of Nα-Benzyloxycarbonyl-L-Citrulline and its Derivatives (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for determining the chemical structure of newly synthesized this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are used to elucidate the structure of Cbz-derivatives. rsc.org The chemical shifts, splitting patterns, and integration of signals in an ¹H NMR spectrum reveal the connectivity of protons, while the ¹³C NMR spectrum indicates the number and types of carbon atoms present in the molecule. rsc.org
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The Cbz-group, being a carbamate, will show characteristic absorption bands. The carbonyl (C=O) stretching frequency in carboxylic acid derivatives is a key diagnostic peak. oregonstate.edu For instance, amides typically show a C=O stretch in the region of 1650-1690 cm⁻¹. oregonstate.edu The N-H stretching vibrations are also observable. rsc.org
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. nist.gov Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques. nist.govgoogle.com High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its molecular formula. rsc.org Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting ions, which provides structural information and helps in identifying specific residues like citrulline in peptides. pnas.org For example, a characteristic y₁ ion corresponding to the mass of citrulline can be observed in the MS2 spectra of peptides with a C-terminal citrulline. pnas.org
Table 2: Spectroscopic Data for a Cbz-Amino Acid Derivative Example
| Technique | Key Observations | Interpretation | Reference |
| ¹H NMR | Chemical shifts (δ) in ppm | Reveals the proton environment and connectivity. | rsc.org |
| ¹³C NMR | Chemical shifts (δ) in ppm | Indicates the different carbon environments. The carboxyl carbon appears between 160-185 ppm. | rsc.orgoregonstate.edu |
| IR | ν (cm⁻¹) | Identifies functional groups like C=O (amide, ureido), N-H, and the benzyloxycarbonyl group. | rsc.orgoregonstate.edu |
| HRMS (ESI) | m/z [M+Na]⁺ | Provides the exact mass, confirming the molecular formula. | rsc.org |
Advanced Analytical Approaches for Studying Interactions with Biological Targets Using Labeled Nα-Benzyloxycarbonyl-L-Citrulline Analogues (e.g., SPR, ITC in a research context)
To understand the biological function of proteins that interact with citrullinated residues, researchers employ advanced analytical techniques using labeled this compound analogues. These methods allow for the real-time monitoring and thermodynamic characterization of molecular interactions.
Surface Plasmon Resonance (SPR) is a label-free technique used to study the kinetics of binding between a ligand (e.g., a this compound containing peptide) immobilized on a sensor surface and an analyte (e.g., a target protein) in solution. SPR measures the change in the refractive index at the sensor surface as the analyte binds to and dissociates from the ligand, providing data on association and dissociation rate constants (kₐ and kₔ) and the equilibrium dissociation constant (K₋).
Isothermal Titration Calorimetry (ITC) is another powerful label-free technique that directly measures the heat changes associated with a binding event. By titrating a solution of a this compound analogue into a solution containing the target protein, ITC can determine the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This provides a complete thermodynamic profile of the binding event.
While direct search results for SPR and ITC studies specifically using this compound are not prevalent in the provided context, these techniques are standard for characterizing biomolecular interactions and would be applicable in a research context to study the binding of this compound-containing molecules to their biological targets. The use of non-canonical amino acids, including those with bio-orthogonal labels, is a growing field in protease research and for studying molecular interactions. mdpi.com
Quantification Methodologies for L-Citrulline in Research Samples (e.g., ELISA, HPLC-UV, Capillary Electrophoresis) where this compound may serve as a standard or related compound.
Accurate quantification of L-Citrulline in biological samples is crucial for many research applications. This compound can potentially be used as an internal standard in certain analytical methods after removal of the Cbz group, or as a reference compound in the development of these methods.
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunoassay for quantifying a specific analyte. ELISA kits for L-Citrulline are commercially available and can be used to measure its concentration in plasma and other biological fluids. immusmol.com These kits typically have a low detection limit and require a small sample volume. immusmol.com However, there can be a risk of cross-reactivity. nih.gov
HPLC with UV or Fluorescence Detection is a widely used method for the quantification of L-Citrulline. jlabphy.orgresearchgate.netnih.gov As mentioned earlier, derivatization with reagents like OPA is often employed to enhance sensitivity, especially for fluorescence detection. jlabphy.orgnih.gov HPLC methods can be highly specific, accurate, and automated. nih.gov A simple and rapid HPLC-UV method has been developed for the quantification of L-citrulline in watermelon extracts without derivatization. researchgate.net
Capillary Electrophoresis (CE) is another powerful separation technique for the analysis of amino acids. stanford.edunih.gov CE can offer high sensitivity and specificity, sometimes surpassing HPLC-UV methods, especially when direct UV detection is used. nih.gov It has been successfully applied to the separation of L-citrulline and related amino acids in various samples, including single neurons. capes.gov.brnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is also a highly sensitive and specific method for quantifying citrulline in biological fluids like plasma, red blood cells, and urine. researchgate.net This method typically involves extraction and derivatization of the analyte before analysis. researchgate.net
Table 3: Comparison of L-Citrulline Quantification Methods
| Method | Principle | Sample Types | Key Features | Reference |
| ELISA | Immunoassay | Plasma, Serum | High sensitivity, small sample volume, potential for cross-reactivity. | nih.govimmusmol.com |
| HPLC-UV/Fluorescence | Chromatographic separation and detection | Plasma, Urine, Cell culture medium, Tissues | High sensitivity and specificity, can be automated. Often requires derivatization. | jlabphy.orgresearchgate.netnih.gov |
| Capillary Electrophoresis | Electrophoretic separation | Oral formulations, Neurons | High sensitivity and specificity, can allow for direct UV detection without derivatization. | nih.govcapes.gov.brnih.gov |
| GC-MS | Gas chromatographic separation and mass spectrometric detection | Plasma, Red blood cells, Urine | High precision and recovery, requires derivatization. | researchgate.net |
Emerging Research Avenues and Future Perspectives for Nα Benzyloxycarbonyl L Citrulline Derivatives
Development of Novel Biochemical Probes and Molecular Tools Incorporating Cbz-Citrulline Structures
Nα-Benzyloxycarbonyl-L-Citrulline (this compound) and its derivatives are increasingly valuable in the development of sophisticated biochemical probes and molecular tools for studying enzyme activity and protein modifications. The Cbz group, a well-established protecting group in peptide synthesis, combined with the unique properties of the citrulline residue, allows for the creation of specific substrates and inhibitors for various enzymes. google.comgenscript.com
One significant application is in the design of chromogenic substrates for proteases. biosynth.com For instance, Nα-Cbz-L-Citrulline-p-nitroanilide is a synthetic substrate used in protease activity studies. biosynth.com The hydrolysis of this substrate by a protease releases p-nitroaniline, a chromophore that can be detected spectrophotometrically, providing a quantitative measure of enzyme activity. biosynth.com This approach has been successfully used to develop selective substrates for plant cysteine proteinases like papain. nih.gov
This compound also plays a role in developing probes for Peptidyl Arginine Deiminases (PADs), enzymes that convert arginine residues to citrulline. This post-translational modification, known as citrullination, is implicated in various physiological and pathological processes. nih.govwikipedia.org Given that trypsin cleaves after arginine but not citrulline, Cbz-protected arginine derivatives can be used in fluorescence-based assays to monitor PAD activity. nih.gov After PAD-mediated conversion to citrulline, the peptide becomes resistant to trypsin cleavage, a change that can be detected and quantified. nih.gov
Furthermore, the incorporation of this compound into peptides allows for the investigation of enzyme-substrate interactions and the elucidation of catalytic mechanisms. The Cbz group can influence the binding and recognition of the substrate by the enzyme, providing insights into the structural requirements of the active site.
Table 1: Examples of this compound-Based Biochemical Probes
| Probe Name | Target Enzyme(s) | Application | Detection Method |
| Nα-Cbz-L-Citrulline-p-nitroanilide | Proteases (e.g., Papain) | Enzyme activity assays | Spectrophotometry (405 nm) biosynth.com |
| Benzyloxycarbonylphenylalanylcitrulline p-nitroanilide | Plant Cysteine Proteinases | Sensitive detection and assay of proteinases nih.gov | Spectrophotometry |
| Cbz-Arg-AMC (before PAD treatment) | Peptidyl Arginine Deiminases (PADs) & Trypsin | Indirect PAD activity assay | Fluorometry nih.gov |
Strategies for Targeted Delivery and Bio-orthogonal Applications of this compound Conjugates (pre-clinical concepts)
In pre-clinical research, this compound is a key component in strategies for targeted drug delivery, particularly in the context of antibody-drug conjugates (ADCs) and other smart delivery systems. nih.govnih.gov The dipeptide linker, valine-citrulline (Val-Cit), is a well-established substrate for cathepsin B, an enzyme often overexpressed in the tumor microenvironment. plos.orgnih.govwgtn.ac.nz
The Cbz group can be used as a protecting group during the synthesis of these Val-Cit linkers. nih.gov These linkers are designed to be stable in systemic circulation but are cleaved upon internalization into cancer cells, releasing a potent cytotoxic payload. nih.govnih.gov This targeted approach aims to increase the therapeutic index of anticancer agents by minimizing off-target toxicity. nih.govplos.org
Bio-orthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, represents another promising avenue for this compound conjugates. mdpi.comresearchgate.net While direct bio-orthogonal applications of this compound itself are less explored, its derivatives can be functionalized with bio-orthogonal handles, such as azides or alkynes, for "click chemistry" reactions. wgtn.ac.nz This would enable the precise attachment of imaging agents or therapeutic molecules to this compound-containing peptides or proteins within a biological setting.
Table 2: Pre-clinical Targeted Delivery Systems Utilizing Valine-Citrulline Linkers
| Delivery System | Targeting Moiety | Payload | Release Mechanism |
| Antibody-Drug Conjugate (ADC) | Monoclonal Antibody | Cytotoxic drug (e.g., MMAE) | Cathepsin B cleavage of Val-Cit linker nih.govnih.gov |
| Small Molecule-Drug Conjugate (SMDC) | Small molecule ligand (e.g., Folate) | Cytotoxic drug | Cathepsin B cleavage of Val-Cit linker researchgate.net |
| Liposomes | Folate Receptor | Paclitaxel-dendrimer conjugate | Cathepsin B cleavage of GFLG peptide linker mdpi.com |
| Immune-Stimulating Antibody Conjugates (ISACs) | Tumor-targeting antibody | Immune-stimulating agent (e.g., Resiquimod) | Cathepsin B cleavage of Val-Cit linker and acidic conditions nih.gov |
Integration into Advanced Materials Science and Bioconjugate Chemistry for Research Applications
The principles of bioconjugate chemistry are central to the application of this compound in creating functional biomolecules. google.com Bioconjugation techniques allow for the covalent attachment of this compound-containing peptides to other molecules, such as proteins, polymers, or nanoparticles, to generate materials with novel properties for research purposes. wgtn.ac.nz
In advanced materials science, there is a growing interest in developing "smart" materials that can respond to specific biological cues. tii.ae this compound-containing peptides, particularly those with enzyme-cleavable sequences, can be integrated into hydrogels or other polymer scaffolds. tii.ae These materials could be designed to release encapsulated therapeutic agents or imaging probes in response to the enzymatic activity present in a particular microenvironment, such as a tumor or an area of inflammation.
Furthermore, the self-assembly properties of peptides can be harnessed to create well-defined nanostructures. By incorporating this compound into the peptide sequence, it may be possible to influence the morphology and stability of these self-assembled materials. While this is an emerging area, the versatility of peptide chemistry suggests significant potential for this compound in the bottom-up fabrication of advanced biomaterials.
Computational Chemistry and Molecular Modeling Studies of this compound Interactions with Enzymes and Receptors
Computational chemistry and molecular modeling provide powerful tools to investigate the interactions of this compound-containing molecules with their biological targets at an atomic level. itn.ptresearchgate.net These methods can be used to predict binding affinities, elucidate the key intermolecular interactions, and guide the rational design of more potent and selective inhibitors or substrates.
Molecular docking studies can simulate the binding pose of a this compound derivative within the active site of an enzyme, such as a protease or a PAD. itn.pt This can reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding. acs.org For example, modeling can help understand why the neutral urea (B33335) group of citrulline might be preferred over the charged guanidinium (B1211019) group of arginine in certain enzymatic pockets. acs.org
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the enzyme-ligand complex over time. nih.gov MD can be used to assess the stability of the predicted binding mode and to identify conformational changes in the enzyme or the ligand upon binding. nih.gov Such studies have been instrumental in understanding the structural basis for the citrullination of proteins, a process linked to diseases like rheumatoid arthritis. nih.gov
Density Functional Theory (TD-DFT) has been employed to investigate the electronic structure of L-citrulline, which is crucial for understanding its biochemical reactions. researchgate.net These computational approaches are valuable for predicting the reactivity and spectroscopic properties of this compound and its derivatives. researchgate.net
Table 3: Computational Methods in the Study of this compound Derivatives
| Computational Method | Application | Key Insights |
| Molecular Docking | Predicting binding modes of this compound derivatives in enzyme active sites. | Identification of key binding interactions and substrate/inhibitor orientation. itn.pt |
| Molecular Dynamics (MD) Simulations | Studying the dynamic stability and conformational changes of enzyme-ligand complexes. | Understanding the flexibility of the active site and the ligand. nih.gov |
| Density Functional Theory (TD-DFT) | Investigating the electronic structure and reactivity of L-citrulline. | Predicting electronic properties and understanding reaction mechanisms. researchgate.net |
| Free Energy Perturbation (FEP) | Calculating the relative binding affinities of different ligands to an enzyme. | Quantifying the impact of chemical modifications on binding affinity. itn.pt |
Potential in the Rational Design of Pre-clinical Research Agents and Biosynthetic Enzyme Engineering
The knowledge gained from biochemical, bioconjugation, and computational studies of this compound is being applied to the rational design of novel pre-clinical research agents. plos.orgnih.gov By understanding the structure-activity relationships of this compound-containing molecules, researchers can systematically modify their structures to optimize properties such as potency, selectivity, and stability.
For example, in the development of ADCs, the Val-Cit linker has been optimized for efficient cleavage by cathepsin B. nih.govnih.gov Further modifications to the linker, potentially involving derivatives of this compound, could be explored to fine-tune the release kinetics of the payload or to target other tumor-associated proteases.
Biosynthetic enzyme engineering offers another exciting frontier. nih.govchemrxiv.org This field aims to create novel enzymes with tailored specificities and catalytic activities. nih.gov For instance, researchers have successfully engineered a citrulline 4-hydroxylase to become a specific 4-arginine hydroxylase through rational, bioinformatics-guided mutations. nih.govchemrxiv.org This demonstrates the potential to evolve enzymes that can act on this compound or its derivatives to produce novel, non-proteinogenic amino acids for incorporation into peptides or other bioactive molecules. This approach could lead to the development of new therapeutic peptides with enhanced properties.
Q & A
What are the established synthetic routes for Cbz-Citrulline, and what factors influence yield and purity?
Level: Basic
Methodological Answer:
this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key factors affecting yield and purity include:
- Protecting Group Strategy : The carbobenzyloxy (Cbz) group’s stability under acidic/basic conditions must align with deprotection steps .
- Coupling Reagents : Use of HOBt/DIC or PyBOP for efficient amide bond formation, monitored by TLC or HPLC .
- Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) ensures high purity. Yield optimization requires iterative adjustments to reaction time, temperature, and stoichiometry .
How is this compound characterized using spectroscopic and chromatographic methods?
Level: Basic
Methodological Answer:
- NMR : H and C NMR verify structural integrity, with characteristic peaks for the Cbz group (δ 7.3–7.4 ppm for aromatic protons) and citrulline’s ureido moiety (δ 5.8–6.0 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H] at m/z 332.3 for this compound) .
- HPLC Purity Analysis : Retention time consistency and peak integration (≥95% purity) under standardized conditions .
How do solvent polarity and temperature affect the stability of this compound during peptide synthesis?
Level: Advanced
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. less polar alternatives (THF, dichloromethane) for solubility and racemization risk. Monitor via circular dichroism (CD) spectroscopy .
- Thermal Stability : Accelerated degradation studies (40–60°C) with HPLC quantification to determine Arrhenius kinetics. Buffer systems (pH 7.4 PBS) mimic physiological conditions .
- Data Interpretation : Use multivariate analysis to correlate solvent polarity (via Hansen parameters) with degradation rates .
What strategies resolve contradictions in reported bioactivity data of this compound derivatives?
Level: Advanced
Methodological Answer:
- Systematic Review : Apply PRISMA guidelines to aggregate data from PubMed, SciFinder, and EMBASE. Exclude studies with unvalidated purity (<95%) or insufficient spectral characterization .
- Meta-Analysis : Use fixed/random-effects models to assess heterogeneity. Stratify by assay type (e.g., ELISA vs. cell-based) and dosage ranges .
- Experimental Replication : Reproduce key studies under controlled conditions (e.g., standardized cell lines, buffer pH) to isolate variables .
What role does this compound play in studying enzyme-substrate interactions?
Level: Basic
Methodological Answer:
- Enzyme Inhibition Assays : this compound serves as a nitric oxide synthase (NOS) substrate analog. Competitive inhibition studies require:
How to design controlled experiments to assess this compound’s effects in cellular models?
Level: Advanced
Methodological Answer:
- Cell Line Selection : Use HEK-293 or RAW 264.7 macrophages with NOS overexpression. Include vector controls .
- Dose-Response Curves : 6–8 concentrations (1 nM–100 µM) in triplicate, normalized to vehicle (DMSO ≤0.1%) .
- Endpoint Validation : Measure nitrite levels (Griess assay) and citrulline conversion (LC-MS/MS) .
What purification techniques optimize this compound for research use?
Level: Basic
Methodological Answer:
- Flash Chromatography : Isolate crude product using silica gel (hexane/ethyl acetate gradient).
- Recrystallization : Optimize solvent pairs (ethanol/water) for crystal formation, monitored by polarized light microscopy .
- Quality Control : Purity ≥98% by HPLC, residual solvent levels (GC-MS) below ICH limits .
What computational models predict this compound’s behavior in complex biochemical systems?
Level: Advanced
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvation in explicit water (GROMACS) to assess conformational stability .
- QSAR Modeling : Train models on citrulline analogs’ logP and IC data to predict bioavailability .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (Gaussian 16) to identify reactive sites .
How to validate the identity of synthesized this compound?
Level: Basic
Methodological Answer:
- Cross-Validation : Compare NMR, MS, and HPLC data with published spectra (e.g., SDBS or PubChem) .
- Elemental Analysis : C, H, N percentages within ±0.4% of theoretical values .
- Chiral HPLC : Confirm enantiomeric purity using a Chiralpak AD-H column .
How do stereochemical configurations impact the pharmacological properties of this compound analogs?
Level: Advanced
Methodological Answer:
- Stereoselective Synthesis : Use Evans’ oxazolidinones or enzymatic resolution (CAL-B lipase) to obtain enantiopure analogs .
- Pharmacokinetic Profiling : Compare AUC(0–24h) and t of D- vs. L-configured analogs in rodent models .
- Receptor Docking : RosettaLigand simulations to assess binding mode differences between enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



